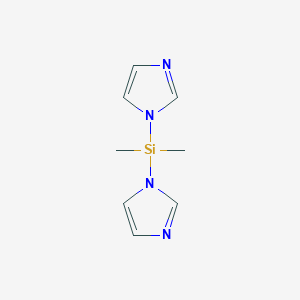

Di(imidazol-1-yl)-dimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a key component in many biological and pharmaceutical compounds .

Synthesis Analysis

Imidazole and its derivatives can be synthesized through various methods . One common method is the van Leusen imidazole synthesis, which uses tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis

Imidazole has a planar five-membered ring structure. It exists in two equivalent tautomeric forms because a hydrogen atom can be bound to one or another nitrogen atom .Chemical Reactions Analysis

Imidazole compounds are often used in the synthesis of peptides and as reagents in organic synthesis . They can react with amines to form amides, carbamates, and ureas .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .Applications De Recherche Scientifique

Imidazole Derivatives in Scientific Research

Chemistry and Synthetic Aspects

Imidazole derivatives, including compounds like "Di(imidazol-1-yl)-dimethylsilane", are known for their unique chemical structure that plays a crucial role in various biological processes. The chemistry and synthetic aspects of imidazoles have been extensively explored, with a focus on developing novel compounds that exhibit significant pharmacological activities. The synthetic procedures, including click chemistry, offer diverse pathways for creating imidazole derivatives with potential therapeutic applications (Sharma et al., 2016).

Antimicrobial and Antibacterial Activities

Imidazole derivatives have been studied for their antimicrobial activities. They serve as critical raw materials in the pharmaceutical industry for manufacturing drugs like anti-fungal agents ketoconazole and clotrimazole. The broad spectrum of antimicrobial activity makes imidazole derivatives valuable in developing new compounds to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives, including potentially "Di(imidazol-1-yl)-dimethylsilane", find applications in corrosion inhibition, particularly in the petroleum industry. Their chemical structure, which includes a 5-membered heterocyclic ring and a long hydrocarbon chain, allows them to form hydrophobic films on metal surfaces, effectively inhibiting corrosion. This application highlights the versatility of imidazole derivatives beyond pharmaceutical uses (Sriplai & Sombatmankhong, 2023).

Analytical and Separation Techniques

Imidazole derivatives are also incorporated into materials used in analytical and separation techniques. Their unique properties, such as the ability to modify the surface of silica or polymers, have made them suitable for applications in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. The modification of materials with imidazole-based ionic liquids exemplifies the innovative use of these compounds in enhancing the efficiency of analytical methods (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

di(imidazol-1-yl)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAXRSCCGNYTLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N1C=CN=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-imidazolyl)dimethylsilane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)